molecular formula C14H9F5O3S B1585939 Pentafluorobenzyl p-Toluenesulfonate CAS No. 32974-36-0

Pentafluorobenzyl p-Toluenesulfonate

Cat. No. B1585939
CAS RN: 32974-36-0
M. Wt: 352.28 g/mol
InChI Key: BKNSDBYJUGNUDL-UHFFFAOYSA-N
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Description

Synthesis Analysis

In a study, aliphatic and aromatic mercaptans were converted to their pentafluorobenzyl derivatives using Pentafluorobenzyl p-Toluenesulfonate . The resulting derivatives were then determined by gas chromatography with flame ionization detection .


Physical And Chemical Properties Analysis

Pentafluorobenzyl p-Toluenesulfonate is a white to almost white powder or crystal . and a melting point of 76.0 to 79.0 °C .

Scientific Research Applications

  • Proteomics Research Pentafluorobenzyl p-Toluenesulfonate is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in various experimental procedures within this field, although the specific methods and outcomes would depend on the particular research context .

  • Derivatization of Mercaptans Pentafluorobenzyl p-Toluenesulfonate is used for the derivatization of mercaptans . In this method, aliphatic and aromatic mercaptans are converted to their pentafluorobenzyl derivatives with Pentafluorobenzyl p-Toluenesulfonate. The resulting derivatives are subsequently determined by gas chromatography with flame ionization detection . In the derivatization, tetra-n-amylammonium chloride is used as a phase transfer catalyst .

  • GC Derivatizing Reagent for Inorganic Anions Pentafluorobenzyl p-Toluenesulfonate is used as a derivatizing reagent for GC (Gas Chromatography) of inorganic anions . In this method, the reagent reacts with the inorganic anions to form derivatives that are more amenable to GC analysis .

  • Chemical Synthesis This compound can also be used in chemical synthesis as a building block . It can be used to introduce the pentafluorobenzyl group into other molecules, which can be useful in a variety of synthetic applications .

Future Directions

One of the recently evolving methods for cyanide determination in body fluids is GC-MS, following extractive alkylation with pentafluorobenzyl bromide or Pentafluorobenzyl p-Toluenesulfonate . This suggests that Pentafluorobenzyl p-Toluenesulfonate could have potential applications in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS).

properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl)methyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F5O3S/c1-7-2-4-8(5-3-7)23(20,21)22-6-9-10(15)12(17)14(19)13(18)11(9)16/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKNSDBYJUGNUDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2=C(C(=C(C(=C2F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379746
Record name (Pentafluorophenyl)methyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentafluorobenzyl p-Toluenesulfonate

CAS RN

32974-36-0
Record name (Pentafluorophenyl)methyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 32974-36-0
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
K Funazo, H Higuchi - 大阪府立工業高等専門学校研究紀要, 1986 - core.ac.uk
A new derivatizing agent, pentafluorobenzyl P-toluenesulfonate, has been synthesized, which is designed to enhance the volatility of analytes and to introduce a detector-oriented tag …
Number of citations: 1 core.ac.uk
K Funazo, M Tanaka, T Shono - Analytical sciences, 1987 - Springer
Derivatization of Mercaptans with Pentafluorobenzyl p-Toluenesulfonate for Gas … succeeded in synthesizing a new reagent, pentafluorobenzyl p-toluenesulfonate (TsOPFB). …
Number of citations: 4 link.springer.com
K Funazo - 大阪府立工業高等専門学校研究紀要, 1987 - omu.repo.nii.ac.jp
… As previously reported 4), carboxylic acids can be derivatized to their pentafluorobenzyl esters with pentafluorobenzyl p-toluenesulfonate, and the resulting pentafluorobenzyl esters can …
Number of citations: 1 omu.repo.nii.ac.jp
M Osak, G Buszewicz, J Baj, G Teresiński - Molecules, 2021 - mdpi.com
… the recently evolving methods for cyanide determination in body fluids is GC-MS, following extractive alkylation with pentafluorobenzyl bromide or pentafluorobenzyl p-toluenesulfonate. …
Number of citations: 4 www.mdpi.com
ENM Ho, TSM Wan, ASY Wong… - Drug Testing and …, 2010 - Wiley Online Library
… Bromide in plasma was derivatized with pentafluorobenzyl p-toluenesulfonate (PFB-OTs) in a mixture of acetone and phosphate buffer. The resulting pentafluorobenzyl bromide was …
S Shahrzad, J Ford, C Sagara, M Flatley - Fuel processing technology, 2013 - Elsevier
… Measurement of mercaptans after derivatization with pentafluorobenzyl p-toluenesulfonate was reported for mercaptan standards dissolved in dichloromethane by Funazo et al. [11]. Wu …
Number of citations: 7 www.sciencedirect.com
S Kage, K Kudo, N Nishida, H Ikeda, N Yoshioka… - Forensic …, 2008 - Springer
… [25] attempted to determine 10 inorganic anions, including fluoride, in beverages (not human samples) with pentafluorobenzyl p-toluenesulfonate (PFB-TsO) in the presence of a …
Number of citations: 33 link.springer.com
SJ Lin, HL Wu, CY Lin - Analytica chimica acta, 1999 - Elsevier
… Therefore, several PFBBr related reagents have been synthesized and used in GC for the alkylation of analytes with various functions, including pentafluorobenzyl p-toluenesulfonate […
Number of citations: 11 www.sciencedirect.com
CF Poole, SK Poole - Journal of chromatographic science, 1987 - academic.oup.com
… Pentafluorobenzyl ptoluenesulfonate has been used to derivatize carboxylate and phenolate anions and to simultaneously derivatize bromide, iodide, cyanide, thiocyanate, nitrite, …
Number of citations: 19 academic.oup.com
T Ubuka - Journal of Chromatography B, 2002 - Elsevier
… They synthesized pentafluorobenzyl p-toluenesulfonate and studied its application to the derivatization of anions such as bromide, iodide, cyanide, thiocyanate, nitrate, and sulfide. The …
Number of citations: 191 www.sciencedirect.com

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